molecular formula C30H33N7O2 B15141917 Hpk1-IN-9

Hpk1-IN-9

Cat. No.: B15141917
M. Wt: 523.6 g/mol
InChI Key: HOCZDMHZECLMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hematopoietic progenitor kinase 1 inhibitor 9 (Hpk1-IN-9) is a novel small molecule inhibitor that targets hematopoietic progenitor kinase 1 (HPK1). HPK1 is a serine/threonine kinase involved in the regulation of immune responses, particularly in T cells and dendritic cells. Inhibition of HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hpk1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of diaminopyrimidine carboxamides as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Hpk1-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H33N7O2

Molecular Weight

523.6 g/mol

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[4-[2-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]methanone

InChI

InChI=1S/C30H33N7O2/c1-34(2)22-16-36(17-22)30(38)20-6-4-19(5-7-20)24-13-31-29-28(24)33-25(14-32-29)21-8-9-26-27(12-21)39-18-23-15-35(3)10-11-37(23)26/h4-9,12-14,22-23H,10-11,15-18H2,1-3H3,(H,31,32)

InChI Key

HOCZDMHZECLMJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CN=C5C(=N4)C(=CN5)C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C

Origin of Product

United States

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